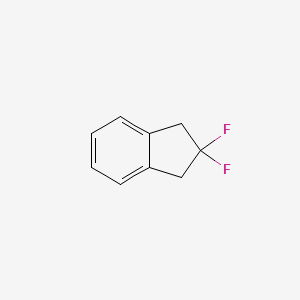

1H-indene, 2,2-difluoro-2,3-dihydro-

Description

1H-Indene, 2,2-difluoro-2,3-dihydro- (C₉H₈F₂) is a fluorinated derivative of indane (2,3-dihydro-1H-indene), featuring two fluorine atoms at the C-2 position of the partially saturated bicyclic structure. This compound belongs to the class of dihydroindene derivatives, where the 2,3-dihydro modification reduces aromaticity, altering electronic and steric properties compared to fully aromatic indene.

Properties

IUPAC Name |

2,2-difluoro-1,3-dihydroindene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2/c10-9(11)5-7-3-1-2-4-8(7)6-9/h1-4H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JORPEJNFWXKNTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2CC1(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70348764 | |

| Record name | 1H-indene, 2,2-difluoro-2,3-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70348764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.16 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54265-06-4 | |

| Record name | 1H-indene, 2,2-difluoro-2,3-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70348764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-indene, 2,2-difluoro-2,3-dihydro- typically involves the fluorination of indene derivatives. One common method is the reaction of indene with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process must be carefully controlled to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1H-indene, 2,2-difluoro-2,3-dihydro- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form difluorinated indanones.

Reduction: Reduction reactions can convert it into difluorinated indanes.

Substitution: Electrophilic substitution reactions can introduce different functional groups into the indene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly used.

Major Products Formed

Oxidation: Difluorinated indanones.

Reduction: Difluorinated indanes.

Substitution: Various substituted indenes depending on the reagent used.

Scientific Research Applications

1H-indene, 2,2-difluoro-2,3-dihydro- is a fluorinated derivative of indene featuring two fluorine atoms at the 2-position of the indene ring. It has a molecular formula of and a bicyclic structure, common among indenes. The difluorination enhances its reactivity and potential applications in various fields. This compound is intended for research purposes only, not for human therapeutic or veterinary applications.

Chemical Properties and Reactions

The chemical behavior of 1H-indene, 2,2-difluoro-2,3-dihydro- includes several notable reactions. The synthesis of this compound can be achieved through several methods.

Applications

1H-indene, 2,2-difluoro-2,3-dihydro- finds applications in various fields. Interaction studies involving 1H-indene, 2,2-difluoro-2,3-dihydro- typically focus on its reactivity with biological molecules or other chemical species. Research indicates that fluorinated compounds interact differently with enzymes and receptors compared to their non-fluorinated counterparts. This difference can lead to variations in metabolic pathways and biological outcomes.

Structural Comparison

Several compounds share structural similarities with 1H-indene, 2,2-difluoro-2,3-dihydro-. The uniqueness of 1H-indene, 2,2-difluoro-2,3-dihydro- lies in its specific difluorination pattern and bicyclic structure that may confer distinct physical and chemical properties compared to these similar compounds.

Table of structurally similar compounds

| Compound Name | Structural Features | Similarity |

|---|---|---|

| 5-Fluoro-2,3-dihydro-1H-indene-1-one | Fluorination at position 5 | High (0.95) |

| 6,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one | Difluorination at positions 6 and 7 | High (0.95) |

| 1-(3,4-Difluorophenyl)propan-1-one | Difluorination on phenyl ring | Moderate (0.95) |

| 5-Difluoroindoline | Difluorination on indoline structure | Moderate (0.93) |

| 5-Bromo-2,3-dihydro-1H-indene | Bromination instead of fluorination | Moderate (0.90) |

Mechanism of Action

The mechanism of action of 1H-indene, 2,2-difluoro-2,3-dihydro- involves its interaction with various molecular targets. In organic electronics, it acts as a charge carrier due to its conjugated system. In pharmaceuticals, it may interact with specific enzymes or receptors, leading to biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs of 1H-indene, 2,2-difluoro-2,3-dihydro- include:

Data Tables

Table 1: Key Physicochemical Properties of Selected Analogs

Q & A

Q. What are the established synthetic routes for 2,2-difluoro-2,3-dihydro-1H-indene, and how can reaction conditions be optimized?

The synthesis of fluorinated indene derivatives often involves difluorocarbene transfer reactions. A notable method employs enaminones as substrates, reacting with difluorocarbene precursors (e.g., TMSCF₃) under palladium catalysis to construct the difluoro-dihydroindene core. Key parameters for optimization include:

Q. How can researchers characterize the purity and structural identity of 2,2-difluoro-2,3-dihydro-1H-indene?

Methodological approach :

Q. What safety protocols are critical when handling fluorinated indene derivatives?

- Personal protective equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles are mandatory to prevent skin/eye contact .

- Ventilation : Perform reactions in a fume hood due to potential release of volatile fluorinated byproducts .

- Waste disposal : Segregate halogenated waste and use certified contractors for incineration to avoid environmental contamination .

Q. What physicochemical properties distinguish 2,2-difluoro-2,3-dihydro-1H-indene from non-fluorinated analogs?

| Property | 2,2-Difluoro Derivative | Non-Fluorinated Indane |

|---|---|---|

| Boiling Point | ~176.5°C (estimated) | 176.5°C (Indane) |

| LogP (XlogP) | 3.9 (higher lipophilicity) | 3.1 |

| Hydrogen Bond Acceptors | 2 (F atoms) | 0 |

Fluorination increases metabolic stability and alters solubility (e.g., reduced aqueous solubility due to hydrophobicity) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of difluorocarbene in forming fluorinated indene frameworks?

The reaction proceeds via a concerted carbene insertion mechanism :

Carbene generation : TMSCF₃ releases CF₂ under basic conditions.

Electrophilic attack : The carbene interacts with the π-system of enaminones, forming a bicyclic intermediate.

Rearrangement : A [1,2]-shift stabilizes the difluoro-dihydroindene structure. Computational studies (DFT) support this pathway, highlighting the role of palladium in lowering activation energy .

Q. How do solubility challenges impact the use of 2,2-difluoro-2,3-dihydro-1H-indene in aqueous systems?

The compound’s low aqueous solubility (~0.1 g/L at 25°C, extrapolated from indane data ) necessitates strategies such as:

Q. How can researchers resolve contradictions in reported spectral data for fluorinated indenes?

Case example : Discrepancies in ¹H NMR chemical shifts may arise from solvent effects or impurities.

Q. What computational tools are effective for modeling the electronic effects of fluorine substitution in dihydroindenes?

Q. How does the stability of 2,2-difluoro-2,3-dihydro-1H-indene vary under acidic or basic conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.